3-[1-(4-butoxybenzyl)-2-piperidinyl]pyridine
Overview
Description
Piperidine and pyridine derivatives are common structures in medicinal chemistry. They are found in a variety of pharmaceuticals and have diverse biological activities . For example, 4-Benzylpiperidine is a research chemical used in scientific studies. It acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin .
Synthesis Analysis
The synthesis of pyridine and piperidine derivatives often involves multi-component reactions. For instance, the Hantzsch pyridine synthesis is a two-step process that involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia to form 1,4-dihydropyridines .Molecular Structure Analysis
Pyridine is a six-membered cyclic molecule with one nitrogen atom and five carbon atoms. Piperidine is also a six-membered ring, but it contains one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Pyridine and piperidine derivatives can undergo various chemical reactions. For example, the Hantzsch dihydropyridine synthesis involves the condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia to form 1,4-dihydropyridines .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their structure. For example, 3-Methylpyridine is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[1-[(4-butoxyphenyl)methyl]piperidin-2-yl]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c1-2-3-15-24-20-11-9-18(10-12-20)17-23-14-5-4-8-21(23)19-7-6-13-22-16-19/h6-7,9-13,16,21H,2-5,8,14-15,17H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMZQPZCGAOENQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CN2CCCCC2C3=CN=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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